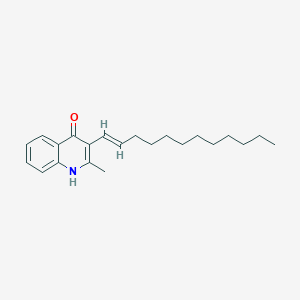
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and dodecenyl bromide.
Alkylation Reaction: The dodecenyl bromide is reacted with 2-methylquinoline in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
科学的研究の応用
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is studied for potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the dodecenyl side chain, resulting in different chemical properties and applications.
3-(Dodec-1-en-1-yl)quinoline: Similar structure but without the methyl group at the 2-position.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity and biological activity.
Uniqueness
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one is unique due to the presence of both the dodecenyl side chain and the methyl group at the 2-position. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
51366-16-6 |
|---|---|
分子式 |
C22H31NO |
分子量 |
325.5 g/mol |
IUPAC名 |
3-[(E)-dodec-1-enyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C22H31NO/c1-3-4-5-6-7-8-9-10-11-12-15-19-18(2)23-21-17-14-13-16-20(21)22(19)24/h12-17H,3-11H2,1-2H3,(H,23,24)/b15-12+ |
InChIキー |
NYSUEMTXPNTMPW-NTCAYCPXSA-N |
異性体SMILES |
CCCCCCCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C |
正規SMILES |
CCCCCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


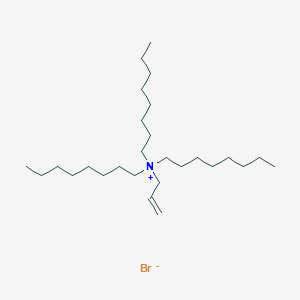

![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
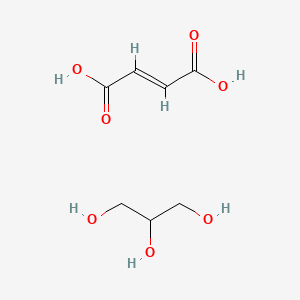

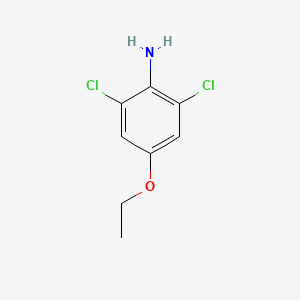
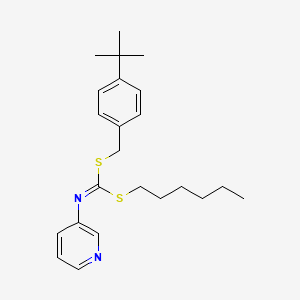
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)


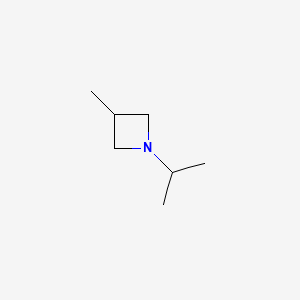
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
